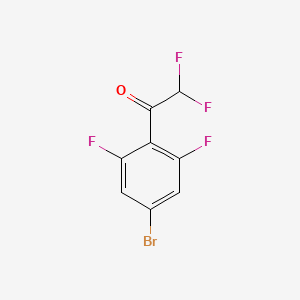
1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C8H3BrF4O It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a difluoroethanone group
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-difluorobenzene as the primary starting material.
Reaction with Difluoroacetic Acid: The 4-bromo-2,6-difluorobenzene is reacted with difluoroacetic acid in the presence of a catalyst such as aluminum chloride (AlCl3) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-efficiency and yield.
Analyse Chemischer Reaktionen
1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
4-Bromo-2,6-difluoroaniline: This compound has a similar structure but with an amine group instead of a carbonyl group.
4-Bromo-2,6-difluorophenyl isocyanate: This compound contains an isocyanate group, making it reactive towards nucleophiles.
4-Bromo-2,6-difluorobenzyl alcohol: This compound has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H3BrF4O |
|---|---|
Molekulargewicht |
271.01 g/mol |
IUPAC-Name |
1-(4-bromo-2,6-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3BrF4O/c9-3-1-4(10)6(5(11)2-3)7(14)8(12)13/h1-2,8H |
InChI-Schlüssel |
HACRFALFCZETQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C(=O)C(F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


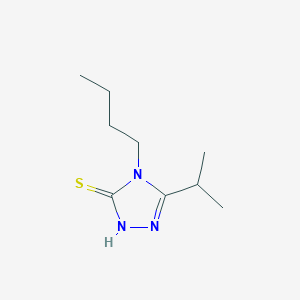
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
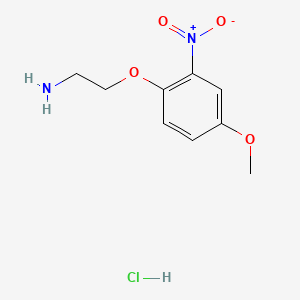
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)

![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
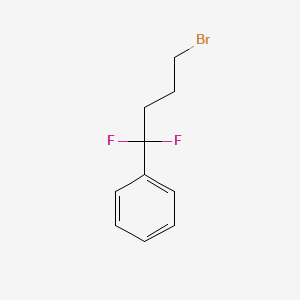
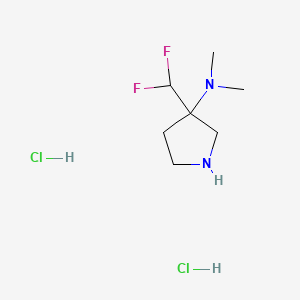
amine](/img/structure/B13513030.png)
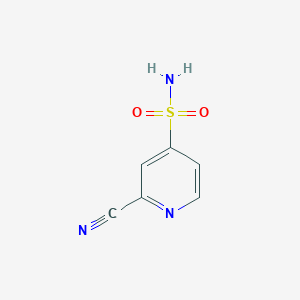
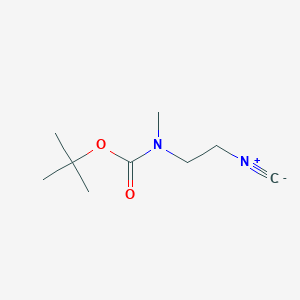
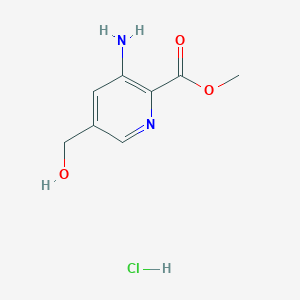
![2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)
